molecular formula C27H30F3N3O3 B1682446 alpha-APP Modulator CAS No. 497259-23-1

alpha-APP Modulator

Cat. No. B1682446
M. Wt: 501.5 g/mol
InChI Key: WOLVEMPZUIFSII-IHHOKICGSA-N
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Description

The alpha-APP Modulator, also known as the alpha-Amyloid Precursor Protein Modulator, is a cell-permeable benzolactam derived PKC activator . It efficiently enhances non-amyloidogenic alpha-processing of amyloid precursor protein (APP) even at 100 nM in human fibroblast AG06848 .


Molecular Structure Analysis

The alpha-APP Modulator has an empirical formula of C27H30F3N3O3 . It contains a total of 68 bonds, including 38 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .


Physical And Chemical Properties Analysis

The alpha-APP Modulator is a solid substance with an orange color . It is soluble in methanol (1 mg/mL) and DMSO (50 mg/mL). It is recommended to be stored at -20°C and protected from light .

Future Directions

Research into the alpha-APP Modulator and its effects on the amyloid precursor protein (APP) processing pathway could provide valuable insights into potential therapies for Alzheimer’s disease . Further investigation into the mechanism of how this neuroprotective protein affects memory formation and how it might be used as an Alzheimer’s disease therapy is needed .

properties

IUPAC Name

(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVEMPZUIFSII-IHHOKICGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433032
Record name alpha-APP Modulator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-APP Modulator

CAS RN

497259-23-1
Record name alpha-APP Modulator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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